Cas no 20117-33-3 ((2beta,3beta,5beta,14xi,22R)-2,14,20,22-tetrahydroxy-6-oxocholest-7-en-3-yl beta-D-glucopyranoside)

20117-33-3 structure
Produktname:(2beta,3beta,5beta,14xi,22R)-2,14,20,22-tetrahydroxy-6-oxocholest-7-en-3-yl beta-D-glucopyranoside
(2beta,3beta,5beta,14xi,22R)-2,14,20,22-tetrahydroxy-6-oxocholest-7-en-3-yl beta-D-glucopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2beta,3beta,5beta,14xi,22R)-2,14,20,22-tetrahydroxy-6-oxocholest-7-en-3-yl beta-D-glucopyranoside
- (22R)-3β-(β-D-Glucopyranosyloxy)-2β,14,20,22-tetrahydroxy-5β-cholest-7-en-6-one
- Ponasteroside A
- Cholest-7-en-6-one, 3-(β-D-glucopyranosyloxy)-2,14,20,22-tetrahydroxy-, (2β,3β,5β,22R)-
- Warabisterone
- Cholest-7-en-6-one, 3-(.beta.-D-glucopyranosyloxy)-2,14,20,22-tetrahydroxy-, (2.beta.,3.beta.,5.beta.,22R)-
- 20117-33-3
- A,14,20,22-tetrahydroxy-5
- HY-N12505
- Q27268206
- (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- 7FV9TY7772
- CHEBI:176258
- (2S, 3R, 5R, 9R, 10R, 13R, 14S, 17S)-17-[(2R, 3R)-2, 3-dihydroxy-6-methylheptan-2-yl]-2, 14-dihydroxy-10, 13-dimethyl-3-[(2R, 3R, 4S, 5S, 6R)-3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2, 3, 4, 5, 9, 11, 12, 15, 16, 17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- (22R)-3
- Cholest-7-en-6-one, 3-(beta-D-glucopyranosyloxy)-2,14,20,22-tetrahydroxy-, (2beta,3beta,5beta,22R)-
- (2.BETA.,3.BETA.,5.BETA.,22R)-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,14,20,22-TETRAHYDROXYCHOLEST-7-EN-6-ONE
- A-(
- A-D-Glucopyranosyloxy)-2
- A-cholest-7-en-6-one
- UNII-7FV9TY7772
- (2beta,3beta,5beta,22R)-3-(beta-D-Glucopyranosyloxy)-2,14,20,22-tetrahydroxycholest-7-en-6-one
- CS-0926340
-
- Inchi: 1S/C33H54O11/c1-16(2)6-7-25(37)32(5,41)24-9-11-33(42)18-12-20(35)19-13-22(43-29-28(40)27(39)26(38)23(15-34)44-29)21(36)14-30(19,3)17(18)8-10-31(24,33)4/h12,16-17,19,21-29,34,36-42H,6-11,13-15H2,1-5H3/t17-,19-,21-,22+,23+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+/m0/s1
- InChI-Schlüssel: CNAKQRUFJWYXIC-PPOCGGKUSA-N
- Lächelt: O[C@@]12CC[C@]([H])([C@](O)(C)[C@H](O)CCC(C)C)[C@]1(CC[C@]1([H])[C@]3(C[C@H](O)[C@H](O[C@@]4([H])[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O4)O)C[C@@]3([H])C(=O)C=C21)C)C
Berechnete Eigenschaften
- Genaue Masse: 626.36661253g/mol
- Monoisotopenmasse: 626.36661253g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1110
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 15
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topologische Polaroberfläche: 197Ų
(2beta,3beta,5beta,14xi,22R)-2,14,20,22-tetrahydroxy-6-oxocholest-7-en-3-yl beta-D-glucopyranoside Verwandte Literatur
-
Charles E. Berkoff Q. Rev. Chem. Soc. 1969 23 372
-
Bingfeng Li,Xuejun He,Bo Fan,Jianlin Chu,Bingfang He RSC Adv. 2017 7 23027
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